XLogP3 Lipophilicity Advantage Over the Positional Isomer (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine)
The target compound (5-ethyl-1-methyl substitution) has a computed XLogP3 of 0.2, whereas its regioisomer 1-ethyl-5-methyl-1H-1,2,3-triazol-4-amine (PubChem CID 20760175) has an XLogP3 of 0 [1]. This difference arises from the placement of the ethyl group on the electron-rich C5 carbon versus the N1 nitrogen, which alters the overall electronic distribution and solvation energy. Although both compounds share identical molecular formula, molecular weight (126.16 Da), TPSA (56.7 Ų), and hydrogen-bond donor/acceptor counts, the 0.2 log unit increase in XLogP3 suggests marginally improved membrane permeability for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 1-Ethyl-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1528830-49-0): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For medicinal chemistry campaigns optimizing CNS penetration or cellular uptake, even a 0.2 log unit lipophilicity difference can influence passive membrane permeability and thus compound prioritization in screening cascades.
- [1] PubChem Compound Summaries: CID 79536308 vs CID 20760175. XLogP3-AA computed values: 0.2 vs 0. National Center for Biotechnology Information. View Source
